molecular formula C8H6ClN3 B3327544 5-(3-chlorophenyl)-1H-1,2,3-triazole CAS No. 35225-01-5

5-(3-chlorophenyl)-1H-1,2,3-triazole

Cat. No. B3327544
CAS RN: 35225-01-5
M. Wt: 179.6 g/mol
InChI Key: VLAULFMSWJFSFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-(3-chlorophenyl)-1H-1,2,3-triazole” would consist of a 1,2,3-triazole ring attached to a 3-chlorophenyl group at the 5th position. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity compared to a simple triazole .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some triazole derivatives have been studied for their antiviral , antibacterial, and antifungal activities.

Safety and Hazards

The safety and hazards of “5-(3-chlorophenyl)-1H-1,2,3-triazole” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “5-(3-chlorophenyl)-1H-1,2,3-triazole” could include exploring its potential biological activities, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

4-(3-chlorophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAULFMSWJFSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291495
Record name 5-(3-Chlorophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35225-01-5
Record name 5-(3-Chlorophenyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35225-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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